molecular formula C9H13N3OS B13435995 (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone

Cat. No.: B13435995
M. Wt: 211.29 g/mol
InChI Key: FKEAYJIMARKRAP-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a thiazole ring substituted with a methyl group at the 2-position and a piperazine ring attached via a methanone linkage. The presence of both thiazole and piperazine moieties in its structure makes it a versatile compound with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone typically involves the reaction of 2-methylthiazole with piperazine in the presence of a suitable catalyst. One common method involves the use of acyl chloride intermediates. For example, 2-methylthiazole can be reacted with thionyl chloride to form the corresponding acyl chloride, which is then reacted with piperazine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects . The compound may also interact with enzymes and receptors involved in pain signaling pathways, contributing to its analgesic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone is unique due to the presence of both thiazole and piperazine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H13N3OS/c1-7-11-8(6-14-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3

InChI Key

FKEAYJIMARKRAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCNCC2

Origin of Product

United States

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